3,4-Difluoro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
3,4-Difluoro-2’-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C18H17F2NO It is characterized by the presence of two fluorine atoms on the benzene ring and a pyrrolidinomethyl group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,4-difluorobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-difluorobenzophenone and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Temperature and Time: The reaction is typically performed at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for 3,4-Difluoro-2’-pyrrolidinomethyl benzophenone are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for large-scale production, and ensuring proper purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyrrolidinomethyl group may also play a role in the compound’s bioactivity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less complex.
2’-Pyrrolidinomethyl benzophenone: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
4’-Fluoro-2-pyrrolidinomethyl benzophenone: Contains only one fluorine atom, which may result in different properties compared to the difluoro derivative.
Uniqueness
3,4-Difluoro-2’-pyrrolidinomethyl benzophenone is unique due to the combination of fluorine atoms and the pyrrolidinomethyl group, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGMDMVHRTKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643673 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-06-9 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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